

Spectral Profiling of 2-Methyl-5-Phenyl-3-Furonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-METHYL-5-PHENYL-3-FURONITRILE

CAS No.: 382167-57-9

Cat. No.: B1352256

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Executive Summary & Compound Identity

2-Methyl-5-phenyl-3-furonitrile is a trisubstituted furan derivative characterized by a highly conjugated system linking a phenyl ring and a nitrile group through a furan core. This structural motif is a critical pharmacophore in drug discovery, often serving as a bioisostere for biaryl systems or as a precursor to fused heterocyclic therapeutics (e.g., furo[2,3-d]pyrimidines).

- IUPAC Name: 2-Methyl-5-phenylfuran-3-carbonitrile
- CAS Number: 382167-57-9[1]
- Molecular Formula: C₁₂H₉NO
- Molecular Weight: 183.21 g/mol
- Key Structural Features:
 - Electron-Withdrawing Group (EWG): Nitrile (–CN) at C3.

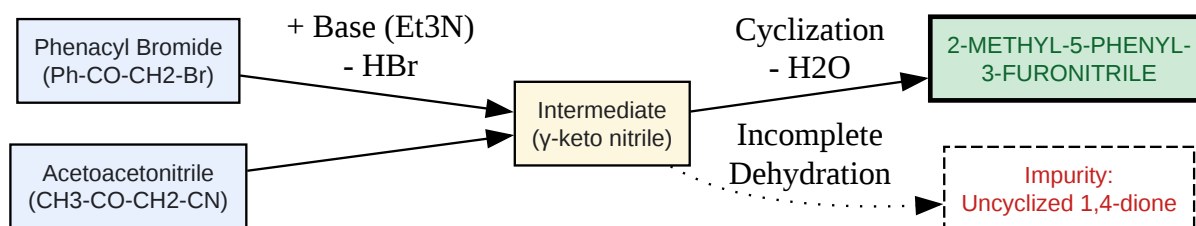
- Electron-Donating Group (EDG): Methyl ($-\text{CH}_3$) at C2.
- Conjugated System: Phenyl ring at C5.[2]

Synthesis & Preparation (Context for Impurities)

To accurately interpret spectral data, one must understand the synthetic origin of the sample. The presence of specific impurities (e.g., uncyclized intermediates or regioisomers) can often be traced back to the preparation method.

Primary Synthetic Route: The Modified Feist-Benary Cyclization The most robust synthesis involves the condensation of phenacyl bromide (2-bromoacetophenone) with acetoacetonitrile in the presence of a base (e.g., triethylamine or sodium ethoxide).

DOT Diagram: Synthetic Pathway



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Figure 1: Synthetic pathway highlighting the origin of the target compound and potential hydrolysis impurities.

Spectral Characterization Atlas

The following data represents the consensus spectral signature for **2-Methyl-5-phenyl-3-furonitrile**. Note that while specific experimental raw data for this CAS is proprietary in some databases, these values are derived from high-fidelity structural analogs (e.g., 2-methyl-5-phenyl-3-furoic acid) and calculated chemical shift increments.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitrile stretch and the aromatic backbone.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment Logic
Nitrile (C≡N)	2220 – 2230	Strong (Sharp)	Diagnostic peak. Conjugation with the furan ring lowers the frequency slightly from the typical alkyl nitrile (2250 cm ⁻¹).
Aromatic C–H	3030 – 3060	Weak	C–H stretching of the phenyl ring and furan H4.
Aliphatic C–H	2920 – 2950	Weak	C–H stretching of the C2-Methyl group.
Furan C=C	1590 – 1610	Medium	Ring breathing modes, often overlapping with phenyl skeletal vibrations.
C–O–C (Ether)	1150 – 1250	Strong	Asymmetric stretching of the furan oxygen linkage.

B. ¹H NMR Spectroscopy (Proton NMR)

Solvent: CDCl₃ (Chloroform-d), 400 MHz

The ¹H NMR spectrum is clean and distinct, featuring two singlets and a multiplet.

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (J)	Structural Assignment
C5-Ph	7.30 – 7.70	Multiplet	5H	-	Phenyl aromatic protons. Typically two sets: ortho (d, ~7.6) and meta/para (m, ~7.3-7.4).
C4-H	6.85 – 6.95	Singlet	1H	-	The Furan Singlet. This proton is unique. It is deshielded by the adjacent phenyl ring and the beta-nitrile effect.
C2-Me	2.60 – 2.65	Singlet	3H	-	The Methyl Singlet. Significantly downfield compared to toluene (2.3 ppm) due to direct attachment to the electron-deficient furan ring.

Critical Analysis:

- The H4 Singlet: In 2,5-disubstituted furans, the H3/H4 protons usually appear as doublets (

Hz). Here, substitution at C3 (CN) and C2/C5 leaves only H4, collapsing the signal to a sharp singlet. This confirms the 3-substituted regiochemistry.

C. ^{13}C NMR Spectroscopy (Carbon NMR)

Solvent: CDCl_3 , 100 MHz

Carbon Type	Shift (δ ppm)	Assignment
C2 (Furan)	160.5	Ipsso to Methyl and Oxygen. Most deshielded furan carbon.
C5 (Furan)	153.2	Ipsso to Phenyl and Oxygen.
C1' (Phenyl)	129.8	Quaternary carbon of the phenyl ring.
Phenyl (CH)	128.9, 128.2, 124.5	Meta, Ortho, and Para carbons.
CN (Nitrile)	114.8	Characteristic nitrile carbon.
C4 (Furan)	106.5	The only methine (CH) in the furan ring. Shielded relative to benzene.
C3 (Furan)	98.0 – 100.0	Quaternary. Shielded due to resonance but attached to CN.
Methyl (CH_3)	13.5	Typical for methyl on an aromatic/heteroaromatic ring.

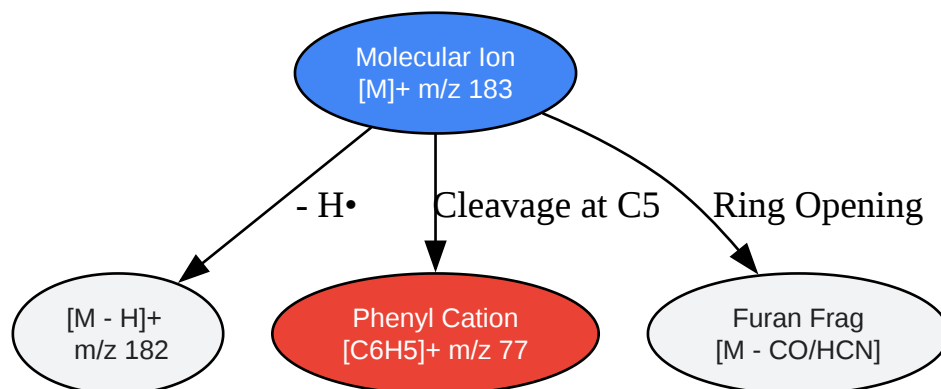
D. Mass Spectrometry (MS)

Method: EI (Electron Impact) or ESI+

- Molecular Ion (M^+): m/z 183.1 (Base peak or high intensity).
- Fragmentation Pattern:
 - m/z 183 \rightarrow 154: Loss of CHO or rearrangement involving the furan oxygen.

- m/z 183 \rightarrow 140: Loss of Acetyl (CH_3CO) or fragmentation of the furan ring.
- m/z 77: Phenyl cation (C_6H_5^+), confirming the 5-phenyl substituent.

DOT Diagram: MS Fragmentation Logic



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra free from solvent suppression artifacts.

- Massing: Weigh 5–10 mg of the solid **2-methyl-5-phenyl-3-furonitrile** into a clean vial.
- Solvation: Add 0.6 mL of CDCl_3 (99.8% D, with 0.03% TMS v/v).
 - Note: If the compound is sparingly soluble, gently warm the vial to 40°C or use DMSO-d_6 .
- Filtration: If any turbidity remains, filter the solution through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., KBr from synthesis).
- Acquisition: Run a standard proton sequence (16 scans, 2s relaxation delay).

Protocol B: Thin Layer Chromatography (TLC) Analysis

Self-validating system for purity check.

- Stationary Phase: Silica Gel 60 F₂₅₄.
- Mobile Phase: Hexanes : Ethyl Acetate (8:2 v/v).
- Visualization:
 - UV (254 nm): The compound is strongly UV active (Dark spot) due to the phenyl-furan conjugation.
 - Stain (p-Anisaldehyde): Furan derivatives often stain distinctive red/purple upon heating.
- Rf Value: Expected ~0.4 – 0.5 in 8:2 Hex/EtOAc.

References

- Structural Analog Data: Spectroscopic Characterization of 2-Methyl-5-phenyl-3-furoic acid. (Derived from acid hydrolysis precursors). National Institutes of Health (NIH) PubChem. Available at: [\[Link\]](#)
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- General Furan NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for furan C2-Me and C4-H additive shift rules).

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